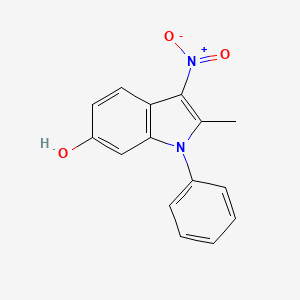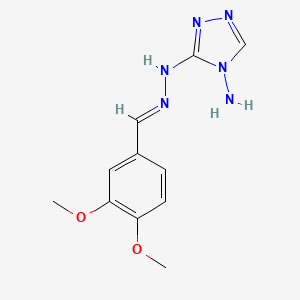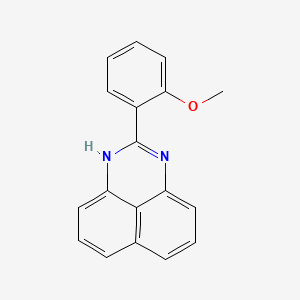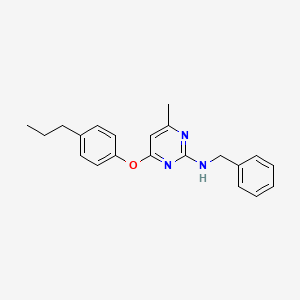![molecular formula C17H16ClNO3 B5816487 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)
5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Chlorambucil, which is a chemotherapy drug used for the treatment of various types of cancer. However,
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and suppress the immune system. It has also been shown to have neuroprotective effects, protecting against neuronal damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid involves the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with 5-chloroanthranilic acid to produce 5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and immunosuppressive properties. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-9-10-15(14(11-13)17(21)22)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUDBHOFDMPYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
